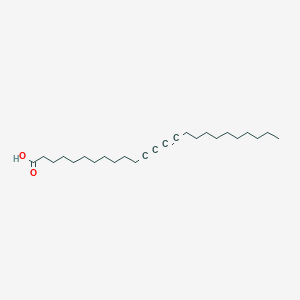

12,14-Pentacosadiynoic acid

Description

Properties

IUPAC Name |

pentacosa-12,14-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-10,15-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUBUTPKAGTFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429504 | |

| Record name | 12,14-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101216-59-5 | |

| Record name | 12,14-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of 12,14 Pentacosadiynoic Acid

Chemical Synthesis Pathways for 12,14-Pentacosadiynoic Acid

The synthesis of this compound, a key monomer for creating versatile polydiacetylene-based materials, is often accomplished through established coupling reactions. A predominant method is the Cadiot-Chodkiewicz coupling, which facilitates the formation of unsymmetrical diynes. unibo.itresearchgate.netorganic-chemistry.org This reaction involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne. unibo.itorganic-chemistry.org For instance, the synthesis could involve reacting 1-bromo-dodecyne with 12-tridecynoic acid in the presence of a copper(I) salt and a suitable base.

Another potential, though less direct for unsymmetrical diynes, is the Glaser coupling reaction, which typically yields symmetrical diynes through the oxidative coupling of two terminal alkynes. One report mentions the synthesis of this compound by first preparing 10,12-pentacosadiynol and then oxidizing it. chembk.com The diynol itself can be produced by reacting cetylmagnesium bromide with propargyl alcohol. chembk.com

Derivatization Strategies for Tailored Properties

The carboxylic acid group of this compound serves as a versatile handle for chemical modification, allowing for the introduction of various functionalities to tailor the properties of the resulting materials for specific applications.

Esterification Reactions for Functional Group Introduction

Esterification of the carboxylic acid is a common strategy to alter the monomer's properties or to introduce new functional groups. Standard methods such as Fischer esterification, using an alcohol like methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄), can be employed. Another approach involves activating the carboxylic acid, for example, with dicyclohexylcarbodiimide (B1669883) (DCC), before reacting it with an alcohol. A particularly useful derivative is the N-hydroxysuccinimide (NHS) ester, formed by reacting the acid with NHS and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). unibo.it This activated ester is a stable intermediate, primed for subsequent amide coupling reactions. unibo.it

Amide Coupling for Amphiphile Modification

Amide coupling is a powerful technique to modify the hydrophilic head group of the diacetylene amphiphile, thereby influencing its self-assembly and recognition properties. unibo.itrsc.orgnih.gov The reaction typically involves activating the carboxylic acid of this compound, often by converting it to an NHS ester, and then reacting it with a primary or secondary amine. unibo.itnih.gov This method has been used to attach a variety of molecules, including amino acids and peptides, to create functionalized monomers for applications in biosensing and materials science. rsc.orgnih.gov For example, the acid has been coupled to the amino acid lysine (B10760008) and to 2,2′-(ethylenedioxy)bis(ethylamine) (EDEA) to create amphiphiles with tunable surface charges. nih.govrsc.org

Incorporation of Specific Binding Moieties

To create materials for targeted sensing and detection, specific binding moieties can be covalently attached to the this compound backbone. ccspublishing.org.cn This is frequently achieved through the amide coupling strategies described above, where the amine-functionalized binding group reacts with the activated carboxylic acid. unibo.itnih.gov For instance, dopamine (B1211576) has been conjugated to the acid to create catechol-functionalized monomers for mussel-inspired adhesive materials. ccspublishing.org.cn Similarly, pyridine-2-aldoxime (B213160) has been attached to create a system for the colorimetric detection of malathion. researchgate.netsigmaaldrich.com These modifications enable the resulting polydiacetylene materials to interact specifically with target analytes, leading to a detectable color change. researchgate.netplos.org

Formation of Alkali Metal Salts and Cocrystals (e.g., Lithium, Sodium)

The properties of this compound can be significantly altered by forming alkali metal salts or cocrystals. The lithium salt (Li-PCDA) is particularly important in commercial radiochromic films used for radiation dosimetry. acs.orgresearchgate.netnih.govworktribe.comnih.govdur.ac.uk Li-PCDA can be synthesized by reacting the acid with lithium hydroxide (B78521). acs.org It exists in at least two forms, a monohydrated (form A) and an anhydrous (form B), which exhibit different crystal morphologies and photoresponses. acs.orgresearchgate.networktribe.com Form A is preferred for film coating due to its short, needle-shaped crystals. acs.orgresearchgate.networktribe.com

The sodium salt (Na-PCDA) has also been prepared and characterized. acs.orgresearchgate.netnih.gov Interestingly, it forms an ionic cocrystal with the parent acid, having the formula Na⁺PCDA⁻·3PCDA. acs.orgresearchgate.netnih.govworktribe.comnih.gov Unlike the lithium salts, Na-PCDA is photostable because its crystal packing does not meet the topochemical requirements for polymerization. acs.orgresearchgate.netnih.gov

Cocrystallization with other molecules, known as coformers, is another strategy to modify the solid-state properties. wisc.edunih.govrsc.org For example, cocrystals have been formed with nitrogen-containing heterocyclic compounds like 4,4′-azopyridine and 4,4′-bipyridyl. nih.govrsc.org The choice of coformer dictates the crystal packing and, consequently, the reactivity of the diacetylene units. nih.govrsc.org

Purification Techniques for Monomer Precursors

The purity of the this compound monomer is critical for achieving well-defined and reproducible properties in the final polymerized material. dtu.dkresearchgate.net Impurities can disrupt the ordered packing required for efficient topochemical polymerization.

Recrystallization is a fundamental and widely used purification method. dtic.miltandfonline.comgoogle.com The crude monomer is dissolved in a suitable hot solvent, and upon slow cooling, the purified compound crystallizes, leaving impurities behind in the solvent. dtic.mil The choice of solvent is crucial, with common options including methanol, chloroform (B151607), hexane, toluene, and ethanol (B145695). researchgate.nettandfonline.comresearchgate.net

Column chromatography is another highly effective technique for separating the desired monomer from byproducts and unreacted starting materials. rsc.orgdtu.dkresearchgate.netresearchgate.netscispace.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is used to elute the components at different rates. researchgate.netresearchgate.netscispace.com A mixture of chloroform and methanol has been reported as an effective eluent. researchgate.netresearchgate.net

Filtration is often used as a preliminary purification step. Dissolving the crude monomer in a solvent like chloroform allows for the removal of insoluble, often already polymerized, fractions by simple filtration. nih.govdtu.dkd-nb.info This is a quick way to eliminate undesirable polymeric contaminants before more rigorous purification methods are applied. dtu.dk

Table of Purification Methods for this compound

| Purification Technique | Description | Common Solvents/Materials | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. | Methanol, Toluene/Hexane, n-Butanol, Ethanol | researchgate.nettandfonline.comresearchgate.net |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Chloroform/Methanol, Hexane/Ethyl Acetate/Acetic Acid, Pentane/Ether | rsc.orgresearchgate.netresearchgate.netscispace.com |

Supramolecular Self Assembly and Nanostructure Formation of 12,14 Pentacosadiynoic Acid

Fundamental Principles of Amphiphilic Self-Assembly

The self-assembly of amphiphilic molecules like 12,14-pentacosadiynoic acid is a spontaneous process driven by the fundamental tendency to minimize unfavorable interactions between different parts of the molecule and the surrounding solvent. Amphiphiles possess a dual nature, characterized by a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In the case of PCDA, the carboxylic acid moiety constitutes the polar head, while the long hydrocarbon chain containing two conjugated acetylene (B1199291) units forms the nonpolar tail.

In an aqueous environment, the hydrophobic tails disrupt the hydrogen-bonding network of water molecules, leading to an entropically unfavorable state. To circumvent this, the amphiphilic molecules aggregate in such a way that the hydrophobic tails are sequestered from the water, while the hydrophilic heads remain in contact with it. This phenomenon, known as the hydrophobic effect, is the primary driving force behind self-assembly.

The resulting supramolecular structures are stabilized by a combination of non-covalent interactions, including van der Waals forces between the hydrocarbon chains, hydrogen bonding between the carboxylic acid head groups, and electrostatic interactions. The specific geometry and size of the amphiphile, along with external conditions such as temperature, pH, and solvent composition, dictate the morphology of the resulting aggregates, which can range from spherical micelles and cylindrical rods to planar bilayers and enclosed vesicles.

Formation of Ordered Architectures

The unique molecular structure of this compound allows for its organization into various well-ordered supramolecular structures, which have been the subject of extensive research. These architectures include two-dimensional monolayers at interfaces and three-dimensional vesicular aggregates in bulk solution.

Monolayers at Interfaces

At an air-water interface, this compound molecules can form a monomolecular layer, known as a Langmuir film. In this arrangement, the hydrophilic carboxylic acid head groups are oriented towards the aqueous subphase, while the hydrophobic tails are directed towards the air. The formation and properties of these monolayers can be studied using a Langmuir-Blodgett trough, which allows for the precise control and measurement of the surface pressure as a function of the area available to each molecule.

The behavior of the PCDA monolayer is typically characterized by a surface pressure-area (π-A) isotherm, which provides insights into the different phases of the monolayer. As the available area per molecule is compressed, the monolayer transitions from a gas-like phase, where the molecules are far apart, to a liquid-expanded phase, a liquid-condensed phase, and finally to a solid-like phase before collapsing at very high pressures. The characteristics of these phases are influenced by factors such as temperature. For instance, lowering the temperature can make the monolayer more stable, allowing it to withstand higher surface pressures before collapse. researchgate.net

The table below presents data from surface pressure-area isotherm studies of PCDA monolayers at different subphase temperatures, illustrating the effect of temperature on the collapse pressure and the mean molecular area at collapse. researchgate.net

| Subphase Temperature (°C) | Collapse Pressure (mN/m) | Mean Molecular Area at Collapse (Ų/molecule) |

| 5 | ~45 | ~23 |

| 25 | ~35 | ~24 |

| 30 | ~30 | ~25 |

| 40 | ~20 | ~28 |

| 50 | ~15 | ~30 |

This table was generated based on data reported in the study of Lee et al. (2018). researchgate.net

These organized monolayers can be transferred onto solid substrates using the Langmuir-Blodgett or Langmuir-Schaefer techniques to create ultrathin films with a high degree of molecular order. beilstein-journals.org The ability to form well-defined monolayers is a critical step in the fabrication of various nanodevices and sensors. beilstein-journals.orgresearchgate.net

Vesicular Aggregates and Liposomes

In aqueous solutions, this compound can self-assemble into closed, bilayer structures known as vesicles or liposomes. These spherical aggregates consist of an aqueous core enclosed by a lipid bilayer, with the hydrophobic tails of the PCDA molecules forming the interior of the bilayer and the hydrophilic heads facing the aqueous core and the external solution. The formation of these vesicles is a versatile method for encapsulating and delivering various substances. Several methods have been developed to prepare PCDA vesicles, each offering distinct advantages in terms of vesicle size, polydispersity, and encapsulation efficiency.

The thin-film hydration technique is a widely used method for the preparation of vesicles. The process begins with dissolving this compound in a suitable organic solvent. This solution is then evaporated under reduced pressure, which deposits a thin film of the lipid on the inner surface of a round-bottom flask. Subsequently, an aqueous buffer is added to the flask, and the mixture is agitated. This hydration step causes the lipid film to swell and detach from the flask wall, leading to the spontaneous formation of multilamellar vesicles (MLVs). To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be further processed by sonication or extrusion through membranes with defined pore sizes. The size and polydispersity of the resulting vesicles are critical parameters that influence their properties and applications.

The solvent injection method offers an alternative approach for the fabrication of PCDA vesicles. In this technique, a solution of this compound in a water-miscible organic solvent, such as ethanol (B145695), is rapidly injected into an aqueous phase under vigorous stirring. The rapid dilution of the organic solvent causes the PCDA molecules to precipitate and self-assemble into vesicles. This method is known for its simplicity and can produce small unilamellar vesicles with a relatively narrow size distribution without the need for subsequent processing steps like sonication or extrusion. rsc.org

Research has shown that the solvent injection method can be successfully applied to synthesize PCDA vesicles with controlled properties. The table below summarizes the characteristics of PCDA vesicles prepared by this method. rsc.org

| Parameter | Value |

| Diameter (nm) | 127.2 ± 58.3 |

| Polydispersity Index (PDI) | 0.129 ± 0.049 |

| Zeta Potential (mV) | -32.2 ± 8.6 |

This table was generated based on data reported in the study by Tang et al. (2020). rsc.org

The negative zeta potential indicates that the vesicles possess a net negative surface charge at neutral pH, which contributes to their colloidal stability by preventing aggregation through electrostatic repulsion. nih.gov

The properties of this compound vesicles can be further tailored by co-assembling them with other lipids or amphiphilic molecules. This approach allows for the fine-tuning of the vesicle's physical and chemical characteristics, such as membrane fluidity, stability, surface charge, and permeability.

The co-assembly of PCDA with other amphiphiles can lead to the formation of mixed vesicles with unique properties. For example, studies have explored the co-assembly of PCDA with functionalized amphiphiles to create vesicles with specific recognition capabilities or responsiveness to external stimuli. nih.gov The ability to create these hybrid nanostructures opens up a wide range of possibilities for the development of advanced materials for various applications.

Supramolecular Gels

The role of this compound as a primary low-molecular-weight gelator (LMWG) for the formation of supramolecular gels is not extensively documented. LMWGs typically self-assemble through non-covalent interactions into long, anisotropic structures that entangle to form a three-dimensional network, immobilizing the solvent. While this compound is well-known for its self-assembly and polymerization capabilities, its specific application as a standalone gelator is not prominent in available research.

However, the polymerized form of this compound, polydiacetylene (PPCDA), has been incorporated into other gel systems. For instance, researchers have successfully immobilized PPCDA vesicles within a poly(N-isopropylacrylamide) (PNIPAm) hydrogel matrix. In this approach, a pre-formed PNIPAm dry gel is milled into a powder and then mixed with a dispersion of PPCDA vesicles, allowing the gel to swell and trap the vesicles within its network. This creates a hybrid material that combines the properties of the hydrogel with the chromic characteristics of the polydiacetylene vesicles.

Nanofibers and Microfibers (e.g., Electrospinning)

The fabrication of nanofibers and microfibers containing this compound (PCDA) is effectively achieved through electrospinning, a versatile technique that uses an electric field to draw charged polymer solutions into fine fibers. This method is particularly useful for creating composite materials with unique properties, such as a high surface-area-to-volume ratio and porosity. nih.gov

In a notable application, PCDA has been combined with polyurethane (PU) to produce PDA/PU composite nanofibers. mdpi.com The process involves electrospinning a solution containing both PU and PCDA at various mixing ratios, followed by photopolymerization induced by UV irradiation. mdpi.com The morphology and characteristics of the resulting nanofibers are highly dependent on the ratio of PCDA to PU. Scanning Electron Microscopy (SEM) analysis has shown that different ratios significantly alter the fiber structure. mdpi.com The inclusion of PCDA also influences the viscosity and conductivity of the spinning solution, which are critical parameters in the electrospinning process. mdpi.com

These composite nanofibers exhibit stimuli-responsive properties. For example, when subjected to heated water, the nanofibers display thermochromism, undergoing a color shift at temperatures between 45-60°C. mdpi.com This property is a characteristic feature of the polydiacetylene backbone formed upon polymerization of the PCDA monomers.

| Component Ratio (PU:PCDA) | Spinning Solution Concentration | Observed Nanofiber Morphology | Reference |

|---|---|---|---|

| 1:1 to 6:1 | 8 wt% | Varied fiber morphology observed via SEM imaging. | mdpi.com |

Mineral Cluster Formation as Ligand-Stabilized Systems

This compound serves as an effective ligand and templating agent for the formation and stabilization of mineral and inorganic nanoclusters. Its amphiphilic nature, consisting of a hydrophilic carboxylic acid headgroup and a long hydrophobic hydrocarbon tail, allows it to self-assemble at interfaces and on the surface of nanoparticles.

This capability has been demonstrated in the synthesis of cadmium sulfide (B99878) (CdS) nanostructures. When organized as a Langmuir monolayer at the air-water interface, PCDA molecules self-assemble into parallelly aligned supermolecules. rsc.org This organized monolayer acts as a template, directing the interfacial reaction between Cd²⁺ ions in the aqueous subphase and H₂S gas to form highly ordered CdS superstructures. rsc.org

Furthermore, PCDA is used to modify the surface of hydrophobic nanoparticles, rendering them hydrophilic and stable in aqueous solutions. nih.gov The process involves dissolving the hydrophobic nanoparticles and PCDA in an organic solvent, which is then emulsified in an aqueous solution. During this process, PCDA molecules spontaneously assemble onto the surface of the nanoparticles through hydrophobic interactions. nih.gov Subsequent photopolymerization anchors the PCDA molecules, creating a stable, functional coating. nih.gov This method has been successfully applied to modify the surface of iron(II,III) oxide (Fe₃O₄) nanoparticles, where the self-assembled and polymerized PCDA acts as an inert coating.

On-Surface Self-Assembled Polymeric Structures

The self-assembly of this compound on various surfaces is a key step toward creating ordered, functional polymeric nanostructures. The amphiphilic character of the molecule drives its organization at interfaces, such as the air-water interface, where it can form stable Langmuir monolayers. rsc.org Within these monolayers, the diacetylene units of the PCDA molecules are brought into close proximity and alignment, a prerequisite for topochemical polymerization. rsc.org

Upon exposure to UV irradiation (typically at 254 nm), the aligned monomer molecules undergo a 1,4-addition polymerization reaction, forming a conjugated polydiacetylene (PDA) backbone. rsc.orgnih.gov This process results in the formation of a highly ordered, two-dimensional polymeric structure on the surface. The polymerization can be monitored by observing changes in the molecular area of the monolayer; an initial expansion is often followed by a slow contraction. rsc.org

This on-surface assembly and polymerization strategy is also employed for the functionalization of nanoparticles. PCDA spontaneously assembles on the surface of hydrophobic nanocrystals, and subsequent UV-induced polymerization creates a robust polymeric shell. nih.gov This in-situ formation of a polyacetylene network not only stabilizes the nanoparticles but also provides active sites for further functionalization. nih.gov

Factors Influencing Self-Assembly and Morphology

The self-assembly of this compound and the morphology of the resulting nanostructures are governed by a range of environmental and chemical factors. These parameters can be precisely controlled to tailor the final properties of the assembled materials.

pH: The pH of the aqueous environment significantly influences the ionization state of the carboxylic acid headgroup. In the formation of Langmuir films on a cadmium chloride (CdCl₂) subphase, varying the pH affects the organization of the monolayer and the subsequent polymerization process. rsc.org The use of a sodium hydroxide (B78521) (NaOH) solution during the surface modification of nanoparticles indicates that a basic pH is used to facilitate the self-assembly process. nih.gov

Temperature: Temperature plays a critical role in both the self-assembly and polymerization of PCDA. Studies on Langmuir monolayers have shown that the rate of polymerization increases with temperature. rsc.org The thermochromic behavior of PCDA-containing nanofibers, which change color in response to heating, further demonstrates the influence of temperature on the structure of the polymerized assembly. mdpi.com

Concentration and Co-components: The concentration of PCDA and the presence of other molecules are crucial determinants of morphology. In electrospinning, the ratio of PCDA to a co-component like polyurethane (PU) directly impacts the structure of the resulting nanofibers. mdpi.com

Surface Pressure: For monolayers formed at the air-water interface, the surface pressure applied during polymerization has a significant effect. Research has found that the polymerization rate constant tends to decrease as the applied surface pressure is increased. rsc.org

Light: UV irradiation is the primary trigger for the polymerization of self-assembled PCDA monomers. The exposure to UV light (e.g., at 254 nm) initiates the cross-linking reaction that forms the conjugated polydiacetylene network, a critical step in forming stable on-surface polymeric structures and coatings. rsc.orgnih.gov

| Factor | Effect on Self-Assembly and Morphology | Example System | Reference |

|---|---|---|---|

| pH | Affects ionization of headgroups and monolayer organization. | Langmuir films on CdCl₂ subphase. | rsc.org |

| Temperature | Increases polymerization rate; can induce chromic transitions. | Langmuir films; PDA/PU nanofibers. | mdpi.comrsc.org |

| Co-components | Alters the morphology of composite nanostructures. | Electrospun nanofibers with polyurethane. | mdpi.com |

| Surface Pressure | Inversely affects the polymerization rate in monolayers. | Langmuir films at the air-water interface. | rsc.org |

| UV Light | Initiates polymerization of aligned monomers. | On-surface polymerization on nanoparticles and at interfaces. | rsc.orgnih.gov |

Topochemical Polymerization of 12,14 Pentacosadiynoic Acid Architectures

Mechanism of 1,4-Addition Polymerization in Solid State

The topochemical polymerization of diacetylenes, including 12,14-pentacosadiynoic acid, proceeds via a 1,4-addition reaction. In the solid state, monomer molecules are pre-aligned in a specific arrangement within the crystal lattice. Upon activation, the conjugated diacetylene moieties of adjacent monomers react to form a polymer chain. This process involves the transformation of two triple bonds into a conjugated backbone of alternating double and triple bonds.

The reaction is initiated by the formation of a diradical species, which then propagates through the crystal lattice. The growth of the polymer chain is highly dependent on the precise alignment of the monomer units. This lattice-controlled mechanism ensures the formation of a polymer with a high degree of crystallinity and stereoregularity, which is often difficult to achieve through conventional solution polymerization techniques.

Inducement of Polymerization

The initiation of the topochemical polymerization of diacetylenes can be achieved through various external stimuli. The choice of inducement method can influence the polymerization rate and the properties of the resulting polymer.

UV radiation is a common method to induce the polymerization of diacetylene monomers. nih.gov The absorption of UV light by the diacetylene group leads to the formation of excited-state species that initiate the 1,4-addition reaction. The polymerization process is often accompanied by a distinct color change, as the formation of the conjugated polymer backbone leads to strong absorption in the visible region of the electromagnetic spectrum. For instance, the polymerization of 10,12-pentacosadiynoic acid (PCDA), a closely related compound, can be initiated by UV irradiation, leading to a blue-colored polymer. rsc.org The efficiency of UV-induced polymerization can be influenced by factors such as the intensity and wavelength of the radiation, as well as the temperature and the molecular packing within the monomer crystal. researchgate.net

High-energy radiation, such as X-rays and gamma (γ) rays, can also be used to initiate the topochemical polymerization of diacetylenes. uni.lu This type of radiation can induce polymerization by creating reactive intermediates, such as radicals and ions, within the monomer crystal. Studies on various polymers have shown that both X-ray and gamma irradiation can lead to chain scission and crosslinking, and the effects are often comparable between the two sources. nih.govresearchgate.net For example, a composite material containing 10,12-pentacosadiynoic acid has been developed as a color dosimeter for X-ray radiation, where the color change is proportional to the absorbed dose.

In some cases, the topochemical polymerization of diacetylenes can be initiated by thermal activation. Heating the monomer crystal can provide the necessary energy to overcome the activation barrier for the 1,4-addition reaction. The thermal polymerization of diacetylenes is often an irreversible process, and the rate of reaction typically increases with temperature. youtube.com The specific temperature required for thermal activation depends on the molecular structure and the packing of the diacetylene monomer in the crystal lattice.

Kinetics and Thermodynamics of Polymerization in Confined Environments

The kinetics and thermodynamics of the topochemical polymerization of diacetylenes are significantly influenced by the confined environment of the crystal lattice. The pre-organization of the monomers in the solid state dramatically reduces the entropic penalty associated with polymerization, as the translational degrees of freedom are already lost in the crystalline state.

The Gibbs free energy of polymerization (ΔG_p) is the determining factor for whether polymerization is spontaneous. It is defined by the equation:

ΔG_p = ΔH_p - TΔS_p

where ΔH_p is the enthalpy of polymerization, T is the temperature, and ΔS_p is the entropy of polymerization. In topochemical polymerization, the change in entropy (ΔS_p) is less negative compared to solution polymerization because the monomers are already in an ordered state.

For the polymerization of a related compound, 10,12-pentacosadiynoic acid (PCDA), in a monolayer, the apparent activation energy for the 1,4-addition polymerization has been estimated to be in the range of 63.6-89.7 kJ/mol, depending on the surface pressure. nih.gov This value is influenced by the molecular packing in the monolayer. The polymerization rate constant was found to increase with temperature, as expected for a thermally activated process. nih.gov

Table 1: Activation Energy for UV Polymerization of 10,12-Pentacosadiynoic Acid Monolayer at Different Surface Pressures

| Surface Pressure (mN/m) | Apparent Activation Energy (kJ/mol) |

| Data not available for this compound. The following data is for 10,12-Pentacosadiynoic acid. | |

| 10 | ~80 |

| 20 | 63.6 |

| 30 | ~85 |

Note: This data is for 10,12-pentacosadiynoic acid and is provided for illustrative purposes due to the lack of specific data for this compound. nih.gov

Influence of Molecular Packing and Crystal Structure on Reactivity (Topochemical Postulate)

The reactivity of diacetylene monomers in the solid state is governed by the topochemical postulate, which states that a reaction in a crystal proceeds with a minimum of atomic and molecular motion. rsc.org This principle implies that the geometry and packing of the monomer molecules in the crystal lattice are critical for the polymerization to occur.

For an efficient 1,4-addition polymerization of diacetylenes, specific geometric criteria must be met. The distance between adjacent monomer units and the orientation of the diacetylene rods are crucial parameters. It has been proposed that for a successful topochemical polymerization, the distance between the reactive carbon centers of neighboring diacetylene groups should be approximately 4.9 Å, and the angle of the diacetylene rod with respect to the stacking axis should be around 45°. nih.gov

The crystal structure of the monomer directly influences whether these conditions are met. Different polymorphs of the same diacetylene compound can exhibit vastly different reactivities, with some being highly reactive while others are completely inert to polymerization under the same conditions. The side groups attached to the diacetylene core play a significant role in directing the crystal packing and, consequently, the solid-state reactivity. For instance, the introduction of bulky aromatic head groups can alter the molecular tilting angle within the lamellar structure of diacetylene assemblies, which in turn affects their polymerization behavior. ustc.edu.cn

Spectroscopic and Structural Characterization of 12,14 Pentacosadiynoic Acid and Its Polymers

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for investigating the molecular structure and polymerization of PCDA.

Fourier Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the monomer and to follow changes upon polymerization. The FTIR spectrum of the PCDA monomer exhibits characteristic peaks for C-H stretching of the long alkyl chains (around 2956, 2918, and 2848 cm⁻¹), a strong C=O stretching vibration from the carboxylic acid group (around 1692 cm⁻¹), and various bending and rocking vibrations. nih.gov Upon polymerization, while many features of the side chains remain, subtle shifts can indicate changes in the packing and environment of the molecules. Analysis of electrospun nanofibers containing PCDA confirms the presence of the diacetylene within the polymer matrix through these characteristic peaks. researchgate.net

Raman Spectroscopy is particularly sensitive to the conjugated backbone of the polydiacetylene polymer. The monomer itself does not have the characteristic Raman signals of the polymer. However, upon topochemical polymerization, strong Raman scattering peaks appear that are indicative of the ene-yne conjugated backbone. nih.gov In the blue phase of the polymer, characteristic Raman peaks for the C=C and C≡C stretching vibrations are typically observed around 1453 cm⁻¹ and 2083 cm⁻¹, respectively. nih.gov These peak positions are sensitive to the planarity and conjugation length of the polymer backbone. nih.gov External stimuli that induce a blue-to-red color transition cause these peaks to shift, reflecting the induced torsion and conformational changes in the polymer backbone. rsc.orgdtic.mil This makes Raman spectroscopy an invaluable tool for studying the mechanism of chromic transitions.

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| FTIR | C-H stretch (alkyl) | ~2850-2960 | Confirms presence of long hydrocarbon chains. nih.gov |

| FTIR | C=O stretch (acid) | ~1692 | Characteristic of the carboxylic acid head group. nih.gov |

| Raman | C=C stretch (polymer) | ~1453 (blue phase) | Indicates the formation of the conjugated polymer backbone. nih.gov |

| Raman | C≡C stretch (polymer) | ~2083 (blue phase) | Indicates the formation of the conjugated polymer backbone. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C Solid-State NMR, 2D NMR)

NMR spectroscopy provides detailed information about the atomic-level structure of PCDA and its polymers.

¹H NMR spectroscopy is used to confirm the structure of the monomer. The ¹H NMR spectrum of PCDA shows a characteristic triplet for the terminal methyl group (-CH₃) around 0.81 ppm. researchgate.net The numerous methylene (B1212753) groups (-CH₂-) of the long alkyl chains appear as a complex multiplet between 1.23 and 1.82 ppm. researchgate.net Distinct peaks corresponding to the methylene groups adjacent to the carboxylic acid and the diacetylene unit are also identifiable, typically around 2.24 ppm and 2.17 ppm, respectively. researchgate.net

¹³C Solid-State NMR is particularly useful for studying the structure of the solid polymer, including different polymorphic forms. irispublishers.com The technique can distinguish between carbon atoms in different chemical environments within the polymer's packed structure. Changes in the chemical shifts can indicate conformational changes in the side chains and the polymer backbone during chromic transitions. rsc.org For instance, ¹³C NMR studies have indicated a twist in the polymer backbone and deplanarization of the alkyl side chains during the blue-to-red transition. rsc.org

| NMR Technique | Nucleus | Key Chemical Shifts (ppm) - Monomer | Structural Information |

| ¹H NMR | ¹H | ~0.81 (-CH₃), ~1.23-1.82 (-CH₂-), ~2.17 (-CH₂-C≡), ~2.24 (-CH₂-COOH) | Confirms the monomer's hydrocarbon chain and functional group positions. researchgate.net |

| ¹³C Solid-State NMR | ¹³C | Varies | Provides information on the packing and conformation of the polymer chains in the solid state. rsc.orgirispublishers.com |

X-ray Diffraction (XRD) (e.g., Powder X-ray Diffraction, Single-Crystal X-ray Structures)

X-ray diffraction is essential for determining the crystal structure and packing of PCDA monomers, which is crucial for their topochemical polymerization. The ability of diacetylene monomers to polymerize in the solid state is highly dependent on the precise arrangement of the molecules in the crystal lattice. wikipedia.org Ideal parameters include a repeat distance of about 5 Å and a specific orientation of the diacetylene rods. wikipedia.org

Single-crystal X-ray diffraction has been used to determine the first crystal structures of PCDA-based systems, revealing how co-formers can alter the packing and, consequently, the reactivity of the monomer. nih.gov For example, the crystal structure of pure PCDA shows a triclinic space group (P-1) and reveals the specific intermolecular distances and angles that govern its polymerization. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of materials, including electrospun nanofibers containing PCDA. The results from PXRD can confirm that the PCDA molecules are well-mixed within a polymer matrix. researchgate.net

Electron Microscopy Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials incorporating PCDA. For instance, SEM images of electrospun nanofibers made from polyurethane (PU) and PCDA show the diameter and uniformity of the fibers. researchgate.net These studies have revealed that the ratio of PU to PCDA can affect the morphology, with higher viscosity solutions leading to smooth, uniform nanofibers without beads. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides high-resolution topographical images of surfaces. It has been used to study the structure of PDA crystals embedded in lipid matrices. u-tokyo.ac.jp For example, AFM has visualized the topology of PDA crystals before and after the addition of peptides that induce a color change, providing insights into the mechanism of the chromic transition at the nanoscale. u-tokyo.ac.jp

Dynamic Light Scattering (DLS) for Vesicle Sizing

When PCDA is formulated into vesicles, Dynamic Light Scattering (DLS) is a key technique for determining their size distribution. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the vesicles in suspension. This information is then used to calculate the hydrodynamic radius of the particles. Studies have shown that PCDA and its derivatives can form vesicles with diameters in the range of 100-200 nm. nih.govplos.org DLS is crucial for characterizing these assemblies and ensuring they are within the desired size range for specific applications. nih.gov

UV-Visible Absorption Spectroscopy for Chromic Transitions

UV-Visible Absorption Spectroscopy is the primary technique for characterizing the defining feature of polydiacetylenes: their color change. The conjugated backbone of the "blue phase" PDA exhibits a strong absorption maximum (λ_max) at approximately 640 nm, with a vibronic shoulder often seen around 590 nm. acs.org This absorption is responsible for the material's characteristic blue color.

Upon exposure to stimuli such as heat, pH changes, or mechanical stress, the polymer undergoes a conformational change. This disrupts the π-electron delocalization along the backbone, causing a shift in the absorption maximum to shorter wavelengths. acs.orgresearchgate.net The resulting "red phase" typically has an absorption maximum around 500-540 nm. nih.govresearchgate.net UV-Vis spectroscopy is used to monitor this transition, quantify the extent of the color change, and study the kinetics and mechanism of the chromic response. u-tokyo.ac.jpacs.org

| PDA Phase | Typical λ_max | Observed Color |

| Blue Phase | ~640 nm | Blue |

| Red Phase | ~500-540 nm | Red |

Fluorescence Spectroscopy for Fluorogenic Properties

The polymerization of 12,14-pentacosadiynoic acid results in the formation of polydiacetylene (PDA), a conjugated polymer known for its distinct chromatic and fluorogenic properties. The optical characteristics of PDA are intrinsically linked to the conformation of its polymer backbone. In its initial, unperturbed state, typically referred to as the "blue phase," the PDA polymer chains are in a planar conformation, which results in strong absorption of light in the red region of the visible spectrum (around 640 nm) but exhibits negligible fluorescence. upenn.edunih.gov

Upon exposure to external stimuli such as heat, solvents, or mechanical stress, the polymer backbone undergoes a conformational change from a planar to a non-planar, twisted structure. researchgate.net This structural transition leads to a "red phase," characterized by a blue-shift in its absorption maximum (to around 540 nm) and, significantly, the emergence of strong red fluorescence. nih.govmdpi.com This transition from a non-fluorescent to a highly fluorescent state makes polydiacetylenes, including the polymer of this compound, effective fluorogenic materials. mdpi.comacs.org

The fluorogenic response is a result of the altered electronic structure of the conjugated backbone in the red phase. nih.gov The twisted conformation reduces the effective conjugation length, leading to an increase in the energy of the π-π* electronic transitions and enabling radiative decay in the form of fluorescence. nih.gov Fluorescence spectroscopy is the primary tool for characterizing this property. For instance, studies on vesicles of the closely related 10,12-pentacosadiynoic acid (PCDA) have shown that when the red phase is excited with light at a wavelength of 490 nm, it produces a distinct emission peak centered around 560 nm. mdpi.com The intensity of this emission can be correlated with the extent of the blue-to-red phase transition, providing a quantitative measure of the response to a given stimulus. upenn.edu

This stimulus-induced fluorescence can be harnessed for sensing applications. The "turn-on" nature of the fluorescence provides a high signal-to-noise ratio, making it a sensitive detection mechanism. nih.govacs.org Furthermore, the phenomenon of fluorescence resonance energy transfer (FRET) has been demonstrated in PDA-based systems, where the fluorescent red phase of the PDA can act as an energy acceptor from a donor fluorophore, offering another pathway for developing advanced sensing platforms. nih.gov

Table 1: Spectroscopic Properties of Polydiacetylene Phases

| Property | Blue Phase | Red Phase |

| Conformation | Planar | Non-planar (Twisted) |

| Fluorescence | Non-fluorescent/Negligible | Highly fluorescent |

| Typical Absorption Max (λmax) | ~630-640 nm upenn.edunih.gov | ~540 nm nih.govmdpi.com |

| Typical Emission Max (λem) | N/A | ~560 nm (with ~490 nm excitation) mdpi.com |

Thermogravimetric Analysis (TGA)

Polydiacetylenes (PDAs) are generally recognized for their robust thermal stability. Studies on various PDA-based materials have shown that significant thermal degradation typically does not occur at temperatures below 200°C. researchgate.net This indicates that the polymer backbone is stable within a broad temperature range, a desirable characteristic for materials used in sensing and coating applications.

More specific TGA data from studies on composite materials incorporating polydiacetylenes reveal impressive thermal resilience. For example, in composite films where a polyimide (FPI) was doped with 1 wt% of a polydiacetylene, the onset of thermal degradation was significantly delayed. The initial decomposition temperature (Tonset) was recorded as high as 462°C. Further analysis showed that a 5% mass loss (Td5) occurred at 533°C, and a 10% mass loss (Td10) was observed at 555°C. nih.gov Similarly, electrospun composite nanofibers of polyurethane (PU) and 7% 10,12-pentacosadiynoic acid (a close isomer) demonstrated enhanced thermal stability, retaining a residual weight of 24.6% even at a high temperature of 700°C, a significant improvement over the pristine polyurethane nanofibers which showed only 2.09% residual weight. researchgate.net

Table 2: Thermal Stability Data for Polydiacetylene-Containing Materials from TGA

| Material | Key Finding | Temperature (°C) |

| PA-PDA Materials | No thermal degradation observed below this temperature. researchgate.net | 200 |

| FPI/PDA Film (1 wt% PDA) | Initial decomposition temperature (Tonset). nih.gov | 462 |

| FPI/PDA Film (1 wt% PDA) | Temperature for 5% mass loss (Td5). nih.gov | 533 |

| FPI/PDA Film (1 wt% PDA) | Temperature for 10% mass loss (Td10). nih.gov | 555 |

| PDA/PU Nanofibers (7% PCDA) | Residual weight of 24.6% at this temperature. researchgate.net | 700 |

Stimuli Responsive Chromism and Luminescence of Polydiacetylenes from 12,14 Pentacosadiynoic Acid

Mechanisms of Chromatic Transition

The chromatic transitions in polydiacetylenes are not merely a change in color but are indicative of profound alterations at the molecular level. The underlying mechanisms involve both structural rearrangements of the polymer backbone and subsequent perturbations of its electronic structure.

The optical properties of polydiacetylenes are intrinsically linked to the planarity and effective conjugation length of the polymer backbone. In the initial blue phase, the polymer chains typically adopt a planar, extended conformation, which allows for maximum π-electron delocalization along the backbone. This extensive delocalization results in a low energy electronic transition, corresponding to the absorption of red light and the appearance of the blue color. acs.org

External stimuli can induce stress on the polymer, causing distortions in the backbone. These distortions can manifest as rotations around the single bonds within the polymer chain, leading to a less planar, "zigzag" or twisted conformation. nih.govacs.org This conformational change effectively shortens the conjugation length by interrupting the seamless overlap of π-orbitals. acs.org The reorganization of the alkyl side chains attached to the polymer backbone is considered a primary driving force for these conformational changes. aip.org For instance, in thin films, the side chains can transition from a partially disordered state in the blue phase to a more ordered configuration in the red phase, inducing strain on the backbone and causing it to distort. aip.org

The conformational changes in the polymer backbone directly lead to perturbations in its electronic structure. The transition from a planar to a twisted conformation reduces the effective conjugation length, which in turn increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

This increased energy gap means that higher energy light (i.e., blue-green light) is absorbed, resulting in the observed red color of the material. acs.org The blue-to-red color transition is therefore a direct visual manifestation of the altered electronic state of the polymer. nih.gov In addition to the primary blue and red phases, intermediate purple phases or even a yellow phase can sometimes be observed, suggesting the existence of multiple possible electronic structures and conformational states for the PDA chains. nih.gov

Types of Stimuli-Responsiveness

Polydiacetylenes derived from 12,14-pentacosadiynoic acid can be engineered to respond to a variety of specific external triggers. The nature of the side chains, particularly the headgroup, plays a crucial role in determining the type of stimulus the polymer will be sensitive to.

Thermochromism is one of the most well-studied properties of these polydiacetylenes. When heated, the material undergoes the characteristic blue-to-red color transition. nih.gov This change is driven by the increased thermal energy, which causes reorganization and increased disorder in the alkyl side chains. This side-chain movement induces strain on the conjugated backbone, forcing it to adopt a less planar conformation. aip.org

The transition temperature, at which the color change occurs, can be influenced by several factors, including the length of the alkyl side chains and the strength of intermolecular interactions like hydrogen bonding. mdpi.com For some systems, this thermochromic transition is irreversible; once heated to the red phase, the material does not return to the blue phase upon cooling. rsc.org However, by incorporating certain metal ions or nanoparticles, reversible thermochromism can be achieved. rsc.orgaip.org For example, composites of poly(10,12-pentacosadiynoic acid) with nanocrystalline zinc oxide have demonstrated rapid reversible thermochromism. rsc.org

| Phase | Typical Absorption Maximum (λmax) | Appearance | Backbone Conformation |

|---|---|---|---|

| Blue Phase (Low Temperature) | ~640 nm | Blue | Planar, Extended |

| Red Phase (High Temperature) | ~540 nm | Red | Twisted, Disordered |

Halochromism, or a color change in response to pH, is another important characteristic of polydiacetylenes derived from this compound, owing to the carboxylic acid headgroup. In basic solutions, the carboxylic acid group (-COOH) is deprotonated to form a carboxylate ion (-COO⁻). The electrostatic repulsion between these negatively charged carboxylate groups can disrupt the packing of the polymer side chains, leading to a conformational change in the backbone and a blue-to-red color transition. researchgate.net

Conversely, some systems can be designed to exhibit a unique red-to-blue color transition upon exposure to acid. nih.gov For instance, assemblies of polydiacetylene with excess sodium hydroxide (B78521), which are initially red, can turn blue when exposed to hydrochloric acid. nih.gov This is attributed to the protonation of the carboxylate groups, which alters the local interactions and induces a segmental rearrangement of the polymer backbone into a more planar conformation. nih.gov

| Stimulus | Initial State | Final State | Mechanism |

|---|---|---|---|

| Addition of Base (e.g., NaOH) | Blue | Red | Deprotonation of carboxylic acid headgroups causes electrostatic repulsion and backbone distortion. |

| Addition of Acid (to red PDA-Na+ assemblies) | Red | Blue | Protonation of carboxylate groups leads to rearrangement and a more planar backbone. nih.gov |

Ionochromism refers to the color change induced by the presence of metal ions. The carboxylic acid headgroups of polydiacetylenes from this compound can act as binding sites for metal cations. The coordination of metal ions with the carboxylate groups can perturb the side-chain packing and induce the blue-to-red chromatic transition. rsc.org

This property has been harnessed for the development of colorimetric sensors for various metal ions. For example, co-assemblies of poly(10,12-pentacosadiynoic acid) with sodium dodecyl sulphate have been shown to selectively detect lead ions (Pb²⁺) in aqueous solutions through a distinct blue-to-red color change. researchgate.net Similarly, the interaction with zinc ions (Zn²⁺) has been extensively studied, not only for its ionochromic response but also for its ability to induce reversible thermochromism in the polymer. rsc.org The binding of the metal ion can stabilize certain conformations of the polymer and influence the energetics of the chromatic transition.

| Metal Ion | Observed Effect | Reference System |

|---|---|---|

| Lead (Pb²⁺) | Blue-to-red color transition for selective detection. | poly(PCDA/SDS) co-assemblies researchgate.net |

| Zinc (Zn²⁺) | Induces reversible thermochromism. | poly-PCDA composites with ZnO rsc.org |

| Dysprosium (Dy³⁺) / Samarium (Sm³⁺) | Induces reversible thermochromism. | poly(PCDA)/rare earth ion nanocomposites aip.org |

Solvatochromism (Solvent-Induced Color Change)

The exposure of polydiacetylenes derived from this compound to various organic solvents induces a distinct colorimetric transition, a phenomenon known as solvatochromism. researchgate.netresearchgate.net This change is typically a shift from the initial blue phase to a red or purple phase. researchgate.net The interaction with solvent molecules perturbs the side chains of the polymer, leading to a distortion of the conjugated backbone and thus altering its electronic absorption properties. researchgate.net

PDA films have demonstrated high sensitivity to solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), dichloromethane, and chloroform (B151607), with the blue-to-red color change occurring in as little as one second. researchgate.net The presence of ethanol (B145695) in PCDA vesicle solutions can also trigger the color transition. At concentrations of 60% v/v or higher, ethanol causes the vesicles to swell, which disrupts the hydrogen bonds between the PCDA head groups and weakens the dispersion interactions among the side chains, facilitating the chromatic shift. researchgate.net

Historically, the solvent-induced color changes in most PDAs were considered irreversible. researchgate.net However, recent research has explored pathways to achieve reversible solvatochromism. For instance, a semi-reversible solvatochromic sensor was developed using PDA@polydimethylsiloxane (B3030410) (PDA@PDMS) core-shell particles. In this system, exposure to solvents causes unpolymerized PCDA monomers to migrate from the core to the shell, enabling distinct color-change patterns. researchgate.net

Table 1: Effect of Various Solvents on PCDA-based Polydiacetylenes

| Solvent | Observed Effect | Response Time | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Blue-to-red color change | ~1 second | researchgate.net |

| N,N-Dimethylformamide (DMF) | Blue-to-red color change | ~1 second | researchgate.net |

| Dichloromethane | Blue-to-red color change | ~1 second | researchgate.net |

| Chloroform | Blue-to-red color change | ~1 second | researchgate.net |

| Ethanol (≥60% v/v) | Blue-to-red color change in vesicle solutions | Concentration-dependent | researchgate.net |

Mechanochromism (Mechanical Stress-Induced Color Change)

Mechanochromism refers to the color change induced by mechanical stress. Polydiacetylenes from this compound are well-known for this property, transitioning from blue to red upon the application of various mechanical forces, including pressure, shear, and swelling. upenn.eduacs.orgrsc.org This characteristic makes them highly suitable for applications as stress sensors and damage indicators. acs.orgillinois.edu

Research has demonstrated this phenomenon in various forms:

PDA-PDMS Composites: Microcrystals of polymerized PCDA dispersed in a polydimethylsiloxane (PDMS) network exhibit a blue-to-red colorimetric transition when the composite swells upon exposure to hydrocarbons. This swelling provides stress on the embedded PDA materials, triggering the color change. oup.com

Monolayer Films: Shear-induced blue-to-red transformations have been observed in PDA monolayers. This mechanically induced color change is linked to molecular-scale conformational changes in the polymer backbone. upenn.edu

Packaging Systems: A "mechanochromic chameleon" packaging system has been developed that quantitatively visualizes damage. acs.org The blue-to-red color transition in the PDA film indicates the magnitude of the applied pressure, which can be analyzed using a mobile application. acs.org

The sensitivity of these mechanochromic materials can be tuned by incorporating guest molecules into the PDA matrix. acs.org The underlying mechanism involves the distortion of the conjugated polymer backbone due to the applied mechanical force, which alters the electronic structure and, consequently, the absorption spectrum. upenn.edu

Radiochromism (Radiation-Induced Color Change, UV, X-ray, Gamma)

Radiochromism in this compound involves color changes induced by exposure to electromagnetic radiation. The polymerization process itself is a radiochromic event, typically initiated by UV irradiation (around 254 nm) or gamma rays, which converts the colorless diacetylene monomers into the blue-colored polydiacetylene. researchgate.netnih.govmdpi.com

Upon further or prolonged exposure to radiation, the material undergoes additional phase transitions. The typical progression monitored by optical absorbance spectroscopy is:

Colorless Monomer to Blue Phase PDA : This is the initial polymerization step. researchgate.net

Blue Phase to Red Phase PDA : Continued UV exposure can cause a transition from the blue to the red phase. researchgate.net The duration of UV photopolymerization has a significant impact on the final properties of the PDA assemblies, with longer exposure times leading to a gradual blue shift in the maximum absorption wavelength (e.g., from ~641 nm to ~627 nm for poly(PCDA) after 20 minutes). acs.org

Degradation : Eventually, high doses of radiation lead to the degradation of the polymer, resulting in a loss of color. researchgate.net

This radiation-induced color change allows for the creation of micropatterned color and fluorescent images by using selective UV irradiation through a photomask. researchgate.net The response makes PCDA-based materials useful for applications in dosimetry and radiation-sensitive indicators.

Fluorogenic Response and Emission Properties

A key feature of the stimuli-responsive nature of PCDA-based polydiacetylenes is their fluorogenic response. The chromatic transition from the blue to the red phase is accompanied by a dramatic change in emission properties. researchgate.netrsc.org The blue phase of PDA is typically non-fluorescent or very weakly fluorescent. researchgate.netnih.gov However, upon perturbation by an external stimulus that induces the transition to the red phase, the material becomes highly fluorescent. rsc.orgnih.gov

This "turn-on" fluorescence makes PDA systems powerful tools for sensing applications, offering a dual detection mechanism: colorimetric (visual) and fluorometric. rsc.org The appearance of fluorescence is attributed to the conformational changes in the polymer backbone. The planar, highly-ordered structure of the blue phase allows for efficient non-radiative decay pathways, quenching fluorescence. The stimulus-induced distortion to a less-ordered, non-planar red phase disrupts these pathways, opening up radiative decay channels and leading to fluorescence emission. frontiersin.org

Studies on PDA films prepared from this compound have shown that the red-phase film exhibits a distinct fluorescence signal peak. researchgate.net

Table 2: Emission Properties of PCDA-based Polydiacetylenes

| PDA Phase | Fluorescence Property | Reported Emission Peak (Red Phase) | Reference |

|---|---|---|---|

| Blue Phase | Non-fluorescent | N/A | researchgate.netnih.gov |

| Red Phase | Highly fluorescent | ~570 nm | researchgate.net |

Correlation between Optical Properties and Structural Changes

The diverse chromic and fluorogenic phenomena observed in polydiacetylenes derived from this compound are fundamentally linked to structural changes at the molecular level. The transition from the blue to the red phase is not a chemical degradation but a physical, conformational change of the polymer's conjugated ene-yne backbone. researchgate.netupenn.edu

The Blue Phase: This state corresponds to a planar, fully-conjugated polymer backbone. researchgate.net The extended π-electron system in this conformation results in a low energy π-π* transition, leading to strong absorption in the red region of the visible spectrum (~640 nm), which imparts the material's characteristic blue color. researchgate.netrsc.org This highly ordered structure is stabilized by intermolecular interactions, such as hydrogen bonding between the carboxylic acid headgroups and van der Waals forces between the alkyl side chains. escholarship.orgnih.gov

The Red Phase: When an external stimulus (heat, solvent, mechanical stress, etc.) is applied, it provides enough energy to disrupt the intermolecular interactions holding the side chains in a rigid conformation. This allows for torsional rotations and strain within the polymer backbone, causing it to adopt a non-planar, twisted conformation. upenn.edunih.gov This distortion shortens the effective conjugation length of the π-electron system. researchgate.net Consequently, the energy required for the π-π* transition increases, causing a blue shift in the absorption maximum to around 540 nm, resulting in the observed red color. rsc.org This less-ordered state is also responsible for the emergence of fluorescence. researchgate.net

In essence, the side chains of the PDA polymer act as the sensing interface. Perturbations in the side chains, caused by external stimuli, are transmitted to the conjugated backbone, triggering the electronic and optical response. upenn.edu

Despite a comprehensive search for scientific literature and data, there is a notable lack of specific research available on the chemical compound This compound for the advanced materials science applications outlined in the requested article structure. The vast majority of published research in the areas of sensing technologies, radiation dosimetry, and nanomaterials engineering focuses on its isomer, 10,12-Pentacosadiynoic acid .

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the specified applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

To fulfill the request with scientific accuracy, dedicated research on the synthesis and application of this compound derived polymers would be required. At present, such information is not sufficiently available in the public domain.

Advanced Materials Science Applications of 12,14 Pentacosadiynoic Acid Derived Polymers

Nanomaterials Engineering

Ligand for Colloidal Mineral Clusters

Polymers derived from 12,14-pentacosadiynoic acid play a crucial role as ligands in the synthesis and stabilization of colloidal mineral clusters. A general gas diffusion strategy has been developed for the fabrication of stable amorphous mineral clusters with core sizes of less than 2 nm, utilizing 10,12-pentacosadiynoic acid (a closely related diynoic acid) as a stabilizing ligand. nih.gov This method allows for precise control over the size and chemical composition of the minerals at the nanoscale. nih.gov

In this process, the amphipathic nature of the pentacosadiynoic acid is key. The carboxylic acid head group coordinates to the surface of the nascent mineral clusters, while the long hydrophobic tails extend into the organic solvent, providing a protective monolayer. This steric hindrance prevents aggregation and further growth of the clusters, resulting in colloidally stable nanoparticles. nih.gov The diacetylene functionality within the ligand shell offers the potential for subsequent polymerization, which can further enhance the stability and functionality of the mineral-ligand complex.

Table 1: Synthesis of Mineral Clusters using a Pentacosadiynoic Acid Ligand

| Parameter | Value/Description | Reference |

| Ligand | 10,12-Pentacosadiynoic acid (PCDA) | nih.gov |

| Solvent | Ethanol (B145695) | nih.gov |

| Method | Gas Diffusion | nih.gov |

| Cation Salts | MgCl₂·6H₂O, SrBr₂·6H₂O, EuCl₃·6H₂O, TbCl₃·6H₂O, CeCl₃ | nih.gov |

| Resulting Core Size | < 2 nm | nih.gov |

Components in Nanofibers and Textile Modifications

Polymers based on this compound are increasingly being incorporated into nanofibers and used for textile modifications to impart novel functionalities. One common technique for this is electrospinning, where a polymer solution is drawn into fine fibers through the application of a strong electric field. researchgate.net For instance, polydiacetylene (PDA)/polyurethane (PU) nanofibers have been successfully fabricated using 10,12-pentacosadiynoic acid. researchgate.net

The resulting nanofibers exhibit uniform and smooth morphologies, with diameters typically in the range of 270 to 550 nm. researchgate.net The incorporation of the diacetylene monomer within the polyurethane matrix is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC). researchgate.net These modified textiles possess a high surface-area-to-volume ratio, making them suitable for a wide range of applications. The presence of the PDA component opens up possibilities for creating textiles with sensing capabilities.

Table 2: Properties of Polydiacetylene/Polyurethane (PDA/PU) Nanofibers

| Property | Finding | Reference |

| Spinning Solution Concentration | 12–14 wt% | researchgate.net |

| PU to PCDA Ratio | 4:1 or greater | researchgate.net |

| Viscosity Range | 225–290 cP | researchgate.net |

| Nanofiber Diameter | 270–550 nm | researchgate.net |

| Morphology | Smooth, uniform, without beads | researchgate.net |

Intelligent Textiles and Indicators

The most significant application of this compound-derived polymers in textiles is the creation of "intelligent textiles" and colorimetric indicators. This functionality stems from the unique property of polydiacetylenes to undergo a distinct color change from blue to red in response to various external stimuli. researchgate.net This transition is a result of a conformational change in the polymer backbone from a planar to a non-planar structure, which alters its absorption spectrum. researchgate.net

These stimuli can include changes in temperature, pH, exposure to chemical substances, or the presence of biological molecules like proteins and bacteria. researchgate.net When integrated into nanofibers and textiles, these materials can act as sensors, providing a visual indication of environmental changes or the presence of specific analytes. For example, a textile incorporating these polymers could change color to indicate a change in body temperature or exposure to harmful chemicals. This has potential applications in medical textiles, protective clothing, and environmental monitoring. researchgate.net

Optoelectronic and Photonic Materials

The conjugated backbone of polymerized this compound gives rise to interesting optoelectronic and photonic properties. The delocalized π-electron system along the polymer chain is responsible for its strong absorption in the visible spectrum and its characteristic color. The chromatic transition from the blue to the red phase, induced by external stimuli, is a key feature for its use in photonic applications. researchgate.net

Thin films of polydiacetylenes can be prepared using techniques like Langmuir-Blodgett deposition or spin-coating. researchgate.net Upon polymerization with UV radiation, these films exhibit distinct chromatic phases. The transition between these phases can be precisely controlled and monitored by optical absorbance spectroscopy. researchgate.net This tunable optical response makes them candidates for use in optical sensors, nonlinear optical devices, and as active layers in certain electronic devices. The ability to pattern these color changes also opens up possibilities for data storage and holography.

Interactions of 12,14 Pentacosadiynoic Acid Polymers with Biological Systems in Vitro Research

Fabrication of Biosensing Platforms

The creation of biosensing platforms using PCDA involves the strategic assembly of the monomers and their subsequent polymerization. A common technique is the formation of vesicles or liposomes in an aqueous solution, where the amphiphilic PCDA molecules self-assemble, positioning their diacetylene groups for topochemical polymerization upon exposure to UV radiation.

Another advanced method for fabricating biosensing platforms is electrospinning. In this process, a solution containing PCDA and a supporting polymer, such as polyurethane (PU) or poly(ethylene oxide) (PEO), is subjected to a high-voltage electric field. This process creates nanofiber mats. These mats are then exposed to UV irradiation to polymerize the PCDA monomers within the fiber composite. The resulting PDA-composite nanofibers serve as a robust framework for biosensing applications, where the supporting polymer provides structural integrity while the PDA imparts the sensing capability.

Detection of Pathogenic Bacteria

The color-changing properties of PCDA polymers are particularly useful for the detection of pathogenic bacteria. This has been demonstrated in studies involving Escherichia coli, where the interaction between the bacteria and the PDA-based sensor leads to a distinct and observable color shift from blue to red.

Research has shown that the colorimetric response of PDA-based sensors is more pronounced when in direct contact with bacterial cells (the pellet after centrifugation) compared to the cell-free supernatant. While the bacterial pellet induces a clear blue-to-red color change, the supernatant often results in a less complete transition, appearing purple. This suggests that bacterially secreted proteins and other components in the supernatant can initiate the color transition, but direct contact with the bacterial cell surface is a more potent trigger.

The interaction between PDA vesicles and bacterial cell surfaces is largely governed by electrostatic forces. Bacterial cell envelopes are typically negatively charged due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Vesicles formed from PCDA inherently possess a negative surface charge. The repulsive or attractive forces between the PDA sensor and the bacteria can be modulated by modifying the surface charge of the vesicles, which in turn influences the sensitivity and specificity of the detection. The disruption of the PDA's conjugated backbone, leading to the color change, is believed to be initiated by the mechanical stress induced by these direct interactions with the bacterial membrane.

Interactions with Proteins and Amyloid Fibrils (e.g., α-Synuclein)

The application of PCDA-based sensors extends to the detection of specific proteins and the study of amyloid fibrils, which are associated with neurodegenerative diseases. A notable example is the interaction with α-synuclein, a protein implicated in Parkinson's disease.

Research has demonstrated that a robust colorimetric sensing material can be developed using the amyloid fibrils of α-synuclein in the presence of PCDA. nih.gov This is achieved by leveraging the specific interaction between fatty acids and α-synuclein. nih.gov In this system, PCDA not only facilitates the self-oligomerization of α-synuclein but also promotes its fibrillation, resulting in thicker fibrils. nih.gov When these PCDA-containing amyloid fibrils are irradiated with UV light, they turn blue. nih.gov This blue material then exhibits a colorimetric transition to red upon exposure to stimuli such as heat, changes in pH, or ethanol (B145695). nih.gov This hybrid material has been shown to be mechanically stable, retaining its colorimetric properties even after sonication, a process that would typically disrupt standard PDA vesicles. nih.gov

Vesicle-Cell Interactions and Surface Charge Control

The interaction of PCDA-based vesicles with cells is a critical aspect of their use in biological systems. A key factor that can be controlled to influence these interactions is the surface charge of the vesicles. By modifying the chemical composition of the vesicles, it is possible to tune their surface charge and, consequently, their behavior in biological environments.

The surface charge of PCDA vesicles plays a crucial role in their colloidal stability. Vesicles with a sufficiently high positive or negative surface charge will repel each other, preventing aggregation. Conversely, vesicles with a near-neutral charge are more prone to aggregation. By adjusting the ratio of PCDA to PCDA-EDEA and the pH of the surrounding medium, the aggregation behavior of the vesicles can be effectively modulated. For instance, at a low pH, vesicles with a higher proportion of PCDA-EDEA will have a strong positive charge and remain dispersed, whereas at a higher pH, their charge may be neutralized, leading to aggregation.

The following table illustrates the effect of composition and pH on the zeta potential, a measure of surface charge, of these mixed vesicle systems.

| Vesicle Composition (% PCDA-EDEA) | pH | Zeta Potential (mV) |

|---|---|---|

| 0 | 4 | -28 |

| 0 | 7 | -45 |

| 15 | 4 | +25 |

| 15 | 7 | -35 |

| 50 | 4 | +40 |

| 50 | 7 | +15 |

| 75 | 4 | +42 |

| 75 | 7 | +30 |

Influence of Surface Charge on Cell Association

The surface charge of polymers derived from 12,14-Pentacosadiynoic acid (PCDA) is a critical determinant of their interaction with biological systems at the cellular level. In vitro studies demonstrate a strong correlation between the electrostatic properties of these polydiacetylene (PDA) vesicles and their tendency to associate with mammalian cells. The inherent negative charge of the cell surface, primarily due to anionic phospholipids (B1166683) and proteins, leads to preferential electrostatic interactions with positively charged nanoparticles. mdpi.comnih.gov

Research has shown that the surface charge of PDA vesicles can be precisely controlled by creating copolymers of anionic 10,12-pentacosadiynoic acid with a cationic derivative, such as PCDA labeled with ethylenedioxy-bis-ethylamine (PCDA-EDEA). mdpi.comnih.govnih.gov Vesicles composed of pure PCDA exhibit a negative surface charge at physiological pH due to the carboxyl head group. Conversely, vesicles made from PCDA-EDEA display a positive charge attributed to its terminal amine group. nih.govnih.gov By adjusting the ratio of these two monomers, the net surface charge (zeta potential) of the resulting vesicles can be tuned across a range from negative to positive. nih.gov

This tunability directly impacts cell-vesicle association. Studies comparing the interaction of various vesicle formulations with cell lines, such as Human Embryonic Kidney (HEK) cells and a B-cell hybridoma line (BZ), have revealed a clear trend. mdpi.com Positively charged vesicles, predominantly composed of PCDA-EDEA, exhibit the highest degree of association with both cell lines. mdpi.comnih.gov In contrast, negatively charged pure PCDA vesicles show significantly lower association with HEK cells and almost no interaction with the BZ cell line, which expresses negatively charged surface immunoglobulins. mdpi.com This suggests that repulsive electrostatic forces between the anionic vesicles and the negatively charged cell surface inhibit binding. mdpi.comnih.gov The speed of internalization has also been observed to be fastest for positively charged polydiacetylene particles and slowest for negatively charged ones, a phenomenon attributed to these charge interactions at the cell membrane. mdpi.comnih.gov

The following table summarizes the findings on how vesicle composition affects surface charge and subsequent cell association.

| Vesicle Composition | Predominant Surface Charge | Observed Cell Association (In Vitro) | Reference |

|---|---|---|---|

| 100% PCDA | Anionic (-) | Low to negligible | mdpi.com |

| Mixture of PCDA and PCDA-EDEA | Tunable (near-neutral to positive) | Moderate to High | nih.gov |

| 100% PCDA-EDEA | Cationic (+) | High | mdpi.comnih.gov |

Biocompatibility Studies (In Vitro assessments of material interaction with biological entities)

Biocompatibility evaluation is essential for any polymer intended for biomedical applications. nih.govmdpi.com For polymers of this compound, in vitro biocompatibility studies primarily focus on assessing cytotoxicity, which evaluates the potential of a material to cause cell damage or death. mdpi.comnih.gov These assessments are typically the first step in a tiered approach to determining a material's biological risk. mdpi.com

In vitro research on PCDA-based vesicles has established a direct link between the material's surface charge and its cytotoxic effects. mdpi.comnih.gov While assessing cell-vesicle association, studies also identified a clear correlation between vesicles with a strong positive surface charge and a corresponding increase in cell death. mdpi.comnih.govnih.govdntb.gov.ua Cationic vesicles formulated with a high proportion of PCDA-EDEA, which demonstrate strong cell association, were also found to be highly cytotoxic. nih.govnih.gov